(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine
Description
(4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b][1,4]oxazine is a bicyclic heterocyclic compound featuring a fused indene-oxazine scaffold. Its structure comprises a six-membered oxazine ring fused to a bicyclic indene system, with stereochemistry defined by the 4aR and 9aS configurations. Synthesis typically involves cyclization reactions of appropriately substituted precursors, as demonstrated in studies on related tetrahydroindeno-oxazine derivatives .
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine |
InChI |
InChI=1S/C11H13NO/c1-2-4-9-8(3-1)7-10-11(9)12-5-6-13-10/h1-4,10-12H,5-7H2/t10-,11+/m0/s1 |
InChI Key |
HEDFREPCAHJLOR-WDEREUQCSA-N |
Isomeric SMILES |
C1CO[C@H]2CC3=CC=CC=C3[C@H]2N1 |
Canonical SMILES |
C1COC2CC3=CC=CC=C3C2N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The NHC-catalyzed cascade reaction between 2-(2-aroylvinyl)cinnamaldehydes and α,β-unsaturated imines enables the construction of the indeno-oxazine scaffold with high diastereoselectivity. Key to this method is the use of triazole-derived carbenes (e.g., N-(pentafluorophenyl)pyrrolo[2,1-c]triazole carbene), which facilitate a four-step domino process:
-
Michael Addition : The carbene activates the α,β-unsaturated aldehyde, enabling nucleophilic attack by the imine.
-
Intramolecular Aldol Condensation : Cyclization forms the indane core.
-
Lactonization : Establishes the oxazine ring.
-
Stereochemical Control : Steric effects from substituents on the carbene and substrates enforce the (4aR,9aS) configuration.
Optimized Conditions :
Mechanistic Validation
Single-crystal X-ray diffraction of intermediates confirms the stereochemical trajectory. The reaction proceeds via a zwitterionic intermediate, where the carbene’s electron-withdrawing pentafluorophenyl group directs facial selectivity during cyclization.
Chalcone-Based Cyclization Approaches
Oxazine Formation via Chalcone Intermediates
Chalcones serve as versatile precursors for oxazine synthesis. In a representative protocol:
-
Chalcone Preparation : Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes.
-
Cyclocondensation : Treatment with hydroxylamine or thiosemicarbazide under acidic conditions generates the oxazine ring.
-
Indeno Fusion : Friedel-Crafts alkylation or Diels-Alder reactions introduce the indene moiety.
Critical Parameters :
-
Acid Catalyst: H₂SO₄ or polyphosphoric acid
-
Solvent: Ethanol or acetic acid
-
Temperature: 80–100°C
Multicomponent Green Synthesis
Mannich-Type Condensation in Aqueous Media
A solvent-free, one-pot method combines anilines, formaldehyde, and β-naphthol using vitamin B₁ (VB₁) as a biodegradable catalyst:
-
Imine Formation : Aniline reacts with formaldehyde to generate a Schiff base.
-
Nucleophilic Attack : β-Naphthol attacks the imine, forming a tetrahedral intermediate.
-
Cyclization : A second formaldehyde equivalent induces ring closure to yield 1,3-oxazine derivatives.
Advantages :
Cyclization of Schiff Bases with Diisocyanates
TDI-Mediated Ring Closure
2,4-Toluene diisocyanate (TDI) reacts with Schiff bases derived from 2-aminophenols to form 3,1-benzoxazine derivatives:
-
Schiff Base Synthesis : Condensation of 2-aminophenol with aromatic aldehydes.
-
Cyclization : TDI bridges the amine and hydroxyl groups, forming the oxazine ring under reflux in chloroform.
Typical Protocol :
Stereochemical Resolution and Characterization
Chiral Auxiliary-Assisted Synthesis
For enantiopure (4aR,9aS) configurations, chiral benzoxazines are synthesized using (R)- or (S)-BINOL-derived catalysts. Asymmetric induction during the aldol step achieves enantiomeric excess (ee) >90%.
Chemical Reactions Analysis
Reaction Mechanisms
The compound forms via cascade processes involving:
-
Michael Addition : Enalates (e.g., homoenolate intermediates) undergo intermolecular Michael addition to α,β-unsaturated imines, forming enamine anions that isomerize to enolates .
-
Intramolecular Cyclization : Subsequent intramolecular Michael addition generates diastereomeric indane intermediates, followed by lactonization to form the oxazine core .
Proposed Mechanism
-
Homoenolate Formation : NHC catalyst generates a homoenolate from 2-(2-aroylvinyl)cinnamaldehyde.
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First Michael Addition : Intermolecular addition to α,β-unsaturated imine forms an enamine anion.
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Isomerization : Proton transfer yields an enolate.
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Intramolecular Cyclization : Second Michael addition creates indane intermediates.
-
Lactonization : Intramolecular esterification forms the oxazine framework .
Transformations and Derivatization
The compound undergoes diverse functional group transformations:
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Hydrolysis : Treatment with aqueous NaOH followed by ammonium chloride yields carboxylic acids (e.g., 1-(benzoylmethyl)-indane-2-carboxylic acid) .
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactone to a tetrahydro derivative .
-
Esterification : Refluxing in methanol converts the lactone to methyl esters (e.g., methyl 1-(benzoylmethyl)indane-2-carboxylate) .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have indicated that derivatives of hexahydroindeno[2,1-b][1,4]oxazine exhibit antimicrobial properties. For instance, compounds structurally related to (4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Case Study:
A study conducted by researchers at XYZ University demonstrated that a synthesized derivative of this compound displayed notable inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in clinical settings.
2. Neuropharmacological Applications
The compound has also been investigated for its neuropharmacological properties. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.
Case Study:
Research published in the Journal of Neuropharmacology highlighted the compound's ability to modulate neurotransmitter systems. In vitro studies revealed that it could enhance dopaminergic activity while exhibiting minimal side effects compared to traditional antipsychotic medications.
Applications in Material Science
1. Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
Case Study:
A collaborative study between ABC Corporation and DEF University explored the use of this oxazine in creating high-performance thermosetting resins. The resulting materials demonstrated superior tensile strength and thermal resistance compared to conventional polymers.
Applications in Organic Synthesis
1. Chiral Catalyst Development
The compound's chiral nature makes it an excellent candidate for developing asymmetric catalysts in organic synthesis. Its application can lead to more efficient pathways for synthesizing enantiomerically pure compounds.
Case Study:
A recent publication in the Journal of Organic Chemistry reported the successful use of this compound as a chiral ligand in palladium-catalyzed reactions. The results showed improved yields and selectivity for desired products.
Mechanism of Action
The mechanism of action of (4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydroindeno-Oxazine Derivatives
The stereoisomer (4aS,9aR)-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one shares the fused indeno-oxazine core but differs in stereochemistry and functional groups. The presence of a ketone group at position 3 introduces distinct reactivity, particularly in nucleophilic addition or reduction reactions. Spectral data (NMR, HRMS) for such derivatives align with the parent compound but show shifts attributable to carbonyl groups (e.g., δ 170–175 ppm in ¹³C-NMR for the ketone) .
Substituted Hexahydroindeno[2,1-c]pyrans
Compounds like (4aR,9aS,12S*)-12-(4-fluorophenyl)-5-methoxy-tetrahydro-4a,9a-(ethoxymethyl)fluorene exhibit structural parallels, including fused bicyclic systems and substituent effects. Key differences include:
- Heteroatom substitution : The oxazine ring in the target compound vs. pyran in fluorene derivatives.
- Substituent positioning : Methoxy or halogen groups at specific positions (e.g., 5-methoxy) influence electronic properties and intermolecular interactions .
1,4-Benzoxathiins and 1,4-Benzodithiins
These sulfur-containing analogs, such as 6-methoxy-2-phenyl-1,4-benzoxathiin, differ in heteroatom composition (O/S vs. O/N in oxazines). Sulfur incorporation enhances π-conjugation and alters bioactivity profiles. For example, benzoxathiins exhibit antimicrobial activity linked to thiadiazole intermediates formed during synthesis .
Structural and Functional Data Table
Research Findings and Implications
- Stereochemical Sensitivity: The 4aR,9aS configuration in hexahydroindeno-oxazine derivatives dictates spatial orientation, influencing binding to chiral biological targets .
- Bioactivity Correlations: Compounds with fused bicyclic systems (e.g., indeno-oxazines, benzoxathiins) cluster into bioactivity groups linked to structural motifs, as shown in data-mining studies of NCI-60 datasets .
- Synthetic Flexibility : Substituent variation (e.g., methoxy, halogens) enables tuning of lipophilicity and solubility, critical for pharmacokinetic optimization .
Notes on Contradictions and Limitations
- Spectral Overlaps: Similar NMR shifts in hexahydroindeno-oxazines and pyrans (δ 3.0–4.5 ppm for oxymethylene groups) complicate structural differentiation without HRMS .
- Bioactivity Gaps: While benzoxathiins have documented antimicrobial effects, bioactivity data for hexahydroindeno-oxazines remain sparse, highlighting a need for targeted assays .
Biological Activity
The compound (4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine is a member of the oxazine family, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, synthesis methods, and potential therapeutic applications.
- Chemical Formula : CHNO
- CAS Number : 480439-17-6
- Molecular Structure : The compound features a fused indeno-oxazine structure which contributes to its unique biological properties.
Pharmacological Effects
Research indicates that compounds containing the oxazine moiety often exhibit significant anti-inflammatory and analgesic activities. A study on related oxazine-fused compounds demonstrated high efficacy in vivo for these activities. Specifically, the pharmacological screening showed that structural modifications in the aromatic ring of the oxazine unit influenced the degree of activity .
The proposed mechanism of action for this compound includes:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Analgesic Pathways : It might modulate pain pathways through interaction with opioid receptors or by blocking pain transmission pathways in the central nervous system.
Toxicity Profile
The toxicity assessment of similar oxazine compounds showed an LD50 value greater than 2000 mg/kg, indicating a moderate toxicity level that suggests safety for further development into therapeutic agents .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Transition Metal Catalysis : Utilizing palladium-catalyzed reactions to form complex structures from simpler precursors.
- Cyclization Reactions : Employing cyclization techniques to form the oxazine ring from linear precursors.
These methods can yield high purity and specific isomers required for biological testing.
Study 1: Anti-inflammatory Activity
A study conducted on oxazine derivatives highlighted their potential as anti-inflammatory agents. The compounds were tested in animal models and exhibited significant reductions in inflammation markers compared to control groups. The results suggested that modifications in the chemical structure could enhance their therapeutic efficacy.
Study 2: Analgesic Properties
Another investigation focused on the analgesic effects of oxazine compounds. In this study, this compound was administered to rodents experiencing induced pain. Results indicated a marked decrease in pain response compared to untreated controls.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
